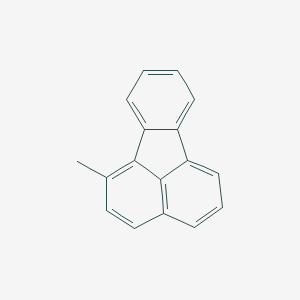

9-Éthylphénanthrène

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 9-Ethylphenanthrene and related compounds has been explored in various studies. For instance, a practical synthesis for 9,10-bis(alkoxyphenyl)-2,7-diiodophenanthrenes has been described, showcasing the utility of these molecules as precursors for conjugated polymers, indicating a method that could potentially be adapted for 9-Ethylphenanthrene synthesis (Grisorio et al., 2007). Additionally, a different route to the synthesis of 9,10-disubstituted phenanthrenes has been reported, which could be relevant for the synthesis of substituted phenanthrenes like 9-Ethylphenanthrene (Tempesti et al., 2005).

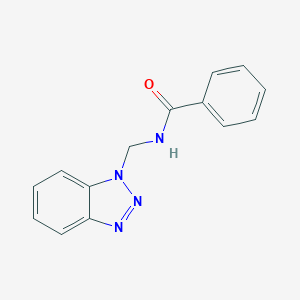

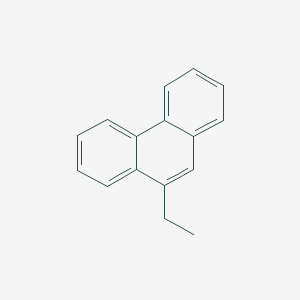

Molecular Structure Analysis

The molecular structure of 9-Ethylphenanthrene and similar compounds has been the subject of investigation. For example, the characterization of four 9-alkylthiophenanthrenes via X-ray analysis has provided insights into the molecular arrangements and structural variations induced by alkyl substitution at the 9th position, which could inform the understanding of 9-Ethylphenanthrene's structure (Kansikas & Sipilä, 1997).

Chemical Reactions and Properties

Chemical reactions and properties of 9-Ethylphenanthrene are crucial for its application and understanding. The photoinduced ene-reaction of 9-methylene-9,10-dihydrophenanthrene with alkenes, leading to the formation of adducts, reveals the reactivity of phenanthrene derivatives under light irradiation, which may be comparable to reactions involving 9-Ethylphenanthrene (Sugimoto et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and optical properties, of 9-Ethylphenanthrene are integral to its applications. Although specific studies on 9-Ethylphenanthrene were not identified, investigations into similar compounds can provide a basis for understanding its behavior. The simultaneous determination of phenanthrene derivatives in aqueous solutions using sensitizers suggests methods for analyzing the physical properties and behavior of 9-Ethylphenanthrene in various environments (Zhang et al., 2015).

Applications De Recherche Scientifique

Bioremédiation environnementale

Le 9-Éthylphénanthrène, en tant qu'hydrocarbure aromatique polycyclique (HAP), peut être dégradé par certaines souches bactériennes. La recherche a montré que Pseudomonas chlororaphis, une souche endophyte, peut utiliser le phénanthrène et ses dérivés pour la dégradation . Ce processus est crucial pour la bioremédiation des environnements contaminés, tels que les sols et les cours d'eau pollués par les activités industrielles.

Sécurité des produits pharmaceutiques et cosmétiques

Les HAP substitués par des alkyles comme le this compound peuvent se retrouver dans les produits de consommation, soulevant des préoccupations de sécurité. Des études ont examiné le métabolisme oxydatif et la mutagénicité des HAP substitués par des alkyles, ce qui est essentiel pour évaluer la sécurité des produits pharmaceutiques et cosmétiques . Comprendre les voies métaboliques peut aider à concevoir des produits plus sûrs et à réaliser des évaluations réglementaires.

Sécurité alimentaire

La consommation involontaire de HAP par le biais d'aliments contaminés est un problème de sécurité important. La présence de this compound dans les aliments, en particulier lorsqu'il est dérivé de sources pétrogènes, est une préoccupation de santé émergente. La recherche sur sa bioactivation et son métabolisme contribue à une meilleure compréhension de la sécurité alimentaire et des risques potentiels associés aux HAP dans l'approvisionnement alimentaire .

Biologie chimique

L'étude de l'interaction du this compound avec les systèmes biologiques relève de la biologie chimique. Ses effets sur les processus cellulaires, l'expression génique et les voies métaboliques sont intéressants. Ces connaissances peuvent conduire au développement de nouveaux agents thérapeutiques ou d'outils de diagnostic qui ciblent des voies spécifiques influencées par les HAP .

Synthèse organique

Le this compound peut être utilisé comme matière première ou intermédiaire en synthèse organique. La fonctionnalisation régiosélective des phénanthrènols, y compris le this compound, est un domaine d'étude qui explore des méthodes pour modifier ce composé à des sites spécifiques, ce qui est précieux pour créer des molécules organiques complexes .

Mécanisme D'action

Target of Action

It is known that polycyclic aromatic hydrocarbons (pahs), such as 9-ethylphenanthrene, can interact with various enzymes and proteins in the body .

Mode of Action

9-Ethylphenanthrene, like other PAHs, is believed to undergo bioactivation, a process that transforms the compound into a more reactive species . This bioactivation is mediated by enzymes such as the cytochrome P450 (CYP450) system . The bioactivated form of 9-Ethylphenanthrene can then interact with its targets, leading to various biological effects .

Biochemical Pathways

It is known that alkyl-substituted pahs like 9-ethylphenanthrene can shift the oxidative metabolism from the aromatic ring to the alkyl side chain . This shift in metabolism can lead to the formation of different metabolites and potentially affect various biochemical pathways .

Pharmacokinetics

It has been suggested that increasing the length of the alkyl chain can reduce the overall metabolism of alkyl-substituted pahs .

Result of Action

Some alkyl-substituted pahs have been shown to exhibit mutagenicity . For example, 1- and 9-methyl-phenanthrene, which have an additional bay region-like structural motif, showed mutagenicity toward Salmonella typhimurium TA98 and TA 100 .

Action Environment

The action of 9-Ethylphenanthrene can be influenced by various environmental factors. For instance, the presence of 9-Ethylphenanthrene in certain petroleum-derived products and in the environment can lead to its eventual uptake in consumer products, such as foodstuffs, cosmetics, and pharmaceuticals . This can raise safety concerns over possible exposure to alkylated PAHs .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that alkyl substitution, such as the ethyl group in 9-Ethylphenanthrene, can shift the oxidative metabolism from the aromatic ring to the alkyl side chain . This shift in metabolism can affect the interactions of 9-Ethylphenanthrene with various enzymes, proteins, and other biomolecules.

Cellular Effects

One study suggests that 9-Ethylphenanthrene and other alkylated PAHs may show mutagenicity toward certain bacterial strains, indicating potential cellular effects

Molecular Mechanism

The molecular mechanism of 9-Ethylphenanthrene involves its metabolism by cytochrome P450 enzymes . The ethyl group in 9-Ethylphenanthrene can shift the oxidative metabolism from the aromatic ring to the alkyl side chain . This shift can affect the binding interactions of 9-Ethylphenanthrene with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the length of the alkyl chain can affect the overall metabolism of alkylated PAHs . For example, increasing the length of the alkyl chain can reduce overall metabolism, with metabolic conversion for certain compounds being negligible .

Metabolic Pathways

It is known that 9-Ethylphenanthrene is metabolized by cytochrome P450 enzymes . The shift in oxidative metabolism caused by the ethyl group in 9-Ethylphenanthrene can affect its interactions with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

9-ethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWANHXINCHPSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190202 | |

| Record name | Phenanthrene, 9-ethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3674-75-7 | |

| Record name | 9-Ethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene, 9-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-ETHYLPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9-ethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Ethylphenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T3XJL8RBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 9-Ethylphenanthrene in environmental science?

A1: 9-Ethylphenanthrene, alongside other alkylated phenanthrenes, is a significant component of crude oil. The Deepwater Horizon oil spill released substantial amounts of these compounds into the environment. [] Understanding the behavior and effects of 9-Ethylphenanthrene is crucial for assessing the environmental and health risks associated with such oil spills.

Q2: How does 9-Ethylphenanthrene interact with living organisms?

A2: Research on human hepatoma (HepG2) cells reveals that 9-Ethylphenanthrene undergoes metabolic activation through various pathways, including side-chain hydroxylation and the diol-epoxide pathway. [] This activation leads to the formation of metabolites like tetraols and O-monosulfonated-catechols. [] These metabolites could potentially serve as biomarkers for human exposure to 9-Ethylphenanthrene. [] Studies on sheepshead minnows (Cyprinodon variegatus) show that 9-Ethylphenanthrene is bioconcentrated and biotransformed in these fish. [] The rate of uptake and elimination is influenced by the degree of alkylation. []

Q3: How does the structure of 9-Ethylphenanthrene relate to its properties?

A3: The presence of the ethyl group in 9-Ethylphenanthrene influences its binding affinity to humic acid, impacting its environmental fate and bioavailability. [, ] Research indicates that the binding affinity of 9-Ethylphenanthrene to humic acid is higher than that of phenanthrene but similar to retene. [, ] This difference is attributed to the alkyl group's influence on hydrophobicity and its ability to fit within the hydrophobic cavities of humic acid. [, ] Additionally, the ethyl group affects the fluorescence properties compared to unsubstituted phenanthrene. []

Q4: Are there analytical methods for detecting 9-Ethylphenanthrene?

A4: Yes, synchronous fluorimetry, using hydroxyl-propyl beta-cyclodextrin as a sensitizer, can simultaneously determine 9-Ethylphenanthrene, pyrene, and 1-hydroxypyrene in aqueous solutions. [] Additionally, laser-induced nanosecond time-resolved fluorescence (LITRF) is a novel approach for investigating the interactions between 9-Ethylphenanthrene and humic acid. [, ]

Q5: What historical research exists on 9-Ethylphenanthrene?

A5: Early research in the 1930s explored the estrogenic activity of various synthetic phenanthrene compounds, including 9-Ethylphenanthrene. [] While 9-Ethylphenanthrene showed some estrogenic activity at high doses, it was significantly less potent than natural estrogens like theelol. [] This research highlights the diverse biological activities that can be associated with polycyclic aromatic hydrocarbons and their derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)

![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)